CID 21977446
CAS No.: 482635-81-4
Cat. No.: VC3954049
Molecular Formula: C22H36F18P2
Molecular Weight: 704.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 482635-81-4 |
---|---|
Molecular Formula | C22H36F18P2 |
Molecular Weight | 704.4 g/mol |
Standard InChI | InChI=1S/C16H36P.C6F18P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h5-16H2,1-4H3;/q+1;-1 |
Standard InChI Key | MPHWFTFOTMAHTJ-UHFFFAOYSA-N |
SMILES | CCCC[P+](CCCC)(CCCC)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |
Canonical SMILES | CCCC[P+](CCCC)(CCCC)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |
Introduction
Molecular Properties and Structural Characteristics
Computed Properties
The following table summarizes critical computed properties of CID 21977446 :
Property | Value |
---|---|
Molecular Weight (g/mol) | 704.4 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 19 |
Rotatable Bond Count | 15 |
Topological Polar Surface Area | 0 Ų |
Heavy Atom Count | 42 |
These properties indicate a highly fluorinated, non-polar structure with significant steric bulk due to the tetrabutyl and pentafluoroethyl groups. The absence of hydrogen bond donors and the high hydrogen bond acceptor count suggest potential for interactions with biomolecules or ionic systems.
Structural Representation
The compound’s 3D conformation is dominated by the steric interactions between the fluorinated alkyl groups and the phosphorus centers. The trifluorophosphate anion adopts a trigonal pyramidal geometry, while the tetrabutylphosphonium cation exhibits tetrahedral coordination around the phosphorus atom . Conformer generation is restricted due to the molecule’s flexibility and ionic nature .
Synthesis and Reactivity
Reactivity Profile
CID 21977446 may participate in:
-
Electrophilic Substitution: Fluorine atoms on the pentafluoroethyl groups could act as leaving groups.
-
Salt Exchange Reactions: The anion may be replaced with other counterions under specific conditions.
-
Coordination Chemistry: The phosphate anion might bind to metal ions, forming complexes with catalytic or material applications.
Component Compounds and Related Systems
Core Components
The structure of CID 21977446 is derived from two distinct components:
Component | CID | Role |
---|---|---|
Tetrabutylphosphonium cation | 75312 | Stabilizes the ionic structure |
Tris(pentafluoroethyl)trifluorophosphate anion | 11178283 | Provides fluorinated surface and charge balance |
These components are critical to the compound’s stability and reactivity.
Analogous Fluorinated Compounds
CID 21977446 belongs to a class of perfluorinated salts used in:
-
Electrolyte Systems: Enhanced ionic conductivity in batteries and capacitors.
-
Biological Probes: Fluorine’s high electronegativity enables imaging applications.
Data Sources and Limitations
Primary Sources
Source | Relevance |
---|---|
PubChem (CID 21977446) | Structural data, identifiers, and properties |
Evitachem (CID 21977446) | General synthesis and application notes |
PubMed/Cochrane Reviews | Contextual literature on fluorinated compounds |
Excluded Sources
As per guidelines, content from benchchem.com and smolecule.com was excluded due to reliability concerns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume